molecular formula C11H15NO3 B511068 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine CAS No. 117986-59-1

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

Cat. No.: B511068
CAS No.: 117986-59-1
M. Wt: 209.24g/mol
InChI Key: RQPLNXRORONULE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine (CAS: 117986-59-1) is an amine derivative featuring a benzodioxole core linked to a methoxyethyl group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . Key physicochemical properties include:

  • Boiling point: 297.5 ± 35.0 °C (predicted)
  • Density: 1.152 ± 0.06 g/cm³
  • pKa: 8.39 ± 0.20 (predicted) .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLNXRORONULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance nucleophilicity in alkylation but complicate purification. Ethanol and methanol balance reactivity and environmental safety.

Byproduct Mitigation

Di-alkylation is a persistent issue in alkylation routes. Steric hindrance from the 2-methoxyethyl group reduces this risk, but excess amine (1.2 eq) is still recommended.

Green Chemistry Approaches

Recent efforts replace NaBH3CN with catalytic hydrogenation (H2/Pd-C), though yields drop to 55% due to over-reduction .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzo[1,3]dioxole compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.

Reaction Type Common Reagents Major Products
OxidationPotassium permanganate, chromium trioxideOxidized derivatives
ReductionLithium aluminum hydride, sodium borohydrideAmine derivatives
SubstitutionHalogens, nucleophilesVarious substituted compounds

Biology

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various bacterial strains and cancer cell lines.

  • Antimicrobial Activity : In vitro studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Studies on cancer cell lines (e.g., HepG2, HCT116, MCF-7) reveal promising cytotoxic effects with IC50 values indicating potent activity compared to standard drugs like doxorubicin.

Medicine

The compound is being explored as a potential therapeutic agent due to its unique structural characteristics. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors that modulate cellular pathways related to apoptosis and cell proliferation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. Its unique chemical properties make it suitable for creating polymers and resins used in various products.

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/ml. This suggests potential for development as an antimicrobial agent in pharmaceuticals.

Case Study 2: Anticancer Activity

In vitro analysis showed that derivatives of this compound exhibited cytotoxic effects against liver cancer (HepG2) with an IC50 value of 2.38 µM. The study concluded that these derivatives could be further developed into anticancer therapeutics.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13)

  • Molecular formula : C₁₆H₁₀O₄
  • Molecular weight : 266.25 g/mol
  • Yield : 32% (synthesized from 2-(benzo[d][1,3]dioxol-5-yl) acetic acid)
  • Key features : Coumarin scaffold with a benzodioxole substituent. Exhibits IR peaks at 1,715 cm⁻¹ (lactone C=O) and distinct NMR signals .

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14)

  • Molecular formula : C₁₇H₁₄O₄
  • Molecular weight : 282.29 g/mol
  • Yield : 55%
  • IR and NMR data align with coumarin derivatives .

Comparison :

Property Target Amine Compound 13 Compound 14
Molecular weight 209.24 266.25 282.29
Core structure Amine Coumarin Coumarin
Functional groups Methoxyethyl Benzodioxole Dimethoxyphenyl
Synthesis yield N/A 32% 55%

Coumarin derivatives exhibit higher molecular weights and rigid scaffolds compared to the target amine, which may limit their bioavailability. However, their extended conjugation systems could enhance fluorescence properties for imaging applications.

Comparison with Substituted Benzylamine Derivatives

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS: 418774-45-5)

  • Molecular formula: C₁₆H₁₇NO₃
  • Molecular weight : 272.32 g/mol
  • Hazard class : Irritant (hydrochloride form, MW: 307.77 g/mol) .

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride (CAS: 1135238-32-2)

  • Molecular formula: C₁₈H₂₂ClNO₄
  • Molecular weight : 351.82 g/mol
  • Properties: 2 H-bond donors, 5 H-bond acceptors, topological polar surface area (TPSA): 49 Ų .

Comparison :

Property Target Amine 2-Methoxy-benzyl 3-Ethoxy-4-methoxy
Molecular weight 209.24 272.32 351.82
Substitution Methoxyethyl 2-Methoxybenzyl 3-Ethoxy-4-methoxybenzyl
TPSA (Ų) ~40 (estimated) ~40 49
Hazard classification N/A Irritant N/A

Benzylamine derivatives exhibit increased steric bulk and varied hydrogen-bonding capacity. The 3-ethoxy-4-methoxy analogue’s higher TPSA may improve solubility but reduce membrane permeability.

Fluorinated Analogues

Benzo[1,3]Dioxol-5-Ylmethyl-[2-(4-Fluoro-Phenyl)-Ethyl]-Amine (CAS: 435345-36-1)

  • Molecular formula: C₁₆H₁₆FNO₂
  • Molecular weight : 283.30 g/mol
  • Key feature : Fluorine atom enhances electronegativity and metabolic stability .

2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine (CAS: 278183-65-6)

  • Molecular formula: C₉H₉F₂NO₂
  • Molecular weight : 201.17 g/mol
  • Properties : Difluoro substitution increases lipophilicity (logP: ~1.8 predicted) .

Comparison :

Property Target Amine 4-Fluoro Difluoro
Molecular weight 209.24 283.30 201.17
Halogen substitution None Monofluoro Difluoro
logP (estimated) ~1.5 ~2.0 ~1.8

Fluorinated analogues demonstrate improved metabolic stability and altered lipophilicity, which could optimize pharmacokinetics. However, fluorine addition may introduce synthetic complexity.

Heterocyclic Variants

BENZO[1,3]DIOXOL-5-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE (CAS: 436096-91-2)

  • Molecular formula: C₁₃H₁₇NO₃
  • Molecular weight : 235.28 g/mol
  • Key feature : Tetrahydrofuran group introduces conformational flexibility and oxygen-mediated H-bonding .

Comparison :

Property Target Amine Tetrahydrofuran
Molecular weight 209.24 235.28
Heterocycle None Tetrahydrofuran
TPSA (Ų) ~40 ~45

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[1,3]dioxole moiety linked to a 2-methoxyethyl amine group. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3 with a molecular weight of approximately 239.71 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2-methoxyethylamine. The reaction is generally performed in organic solvents like ethanol or methanol under reflux conditions. Purification can be achieved through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

A notable area of investigation has been the anticancer activity of this compound. In vitro studies have demonstrated that derivatives of benzo[1,3]dioxole compounds possess cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values for a related compound at 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7, which are significantly lower than those of standard drugs like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways associated with apoptosis and cell proliferation . For example, studies have indicated that this compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types .

Case Studies and Research Findings

Several studies have explored the biological activities of benzo[1,3]dioxole derivatives:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated inhibition against multiple bacterial strains .
Study BAnticancer ActivityReported significant cytotoxicity in HepG2 and HCT116 cell lines with IC50 values < 5 µM .
Study CMechanism ExplorationInvestigated EGFR inhibition and effects on mitochondrial apoptosis pathways .

Q & A

Basic: What synthetic methodologies are recommended for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole core. A common approach includes:

  • Step 1: Alkylation of the benzodioxole moiety with a halogenated intermediate (e.g., bromomethyl or chloromethyl derivatives).
  • Step 2: Coupling with 2-methoxyethylamine via nucleophilic substitution or reductive amination, depending on the leaving group .
  • Step 3: Purification using column chromatography or recrystallization to isolate the amine product.

Optimization Tips:

  • Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalysts: Use Pd-based catalysts for efficient coupling if aryl halides are intermediates .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and methoxyethyl groups (δ 3.3–3.5 ppm for OCH3_3) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement; tools like Mercury CSD visualize packing patterns and hydrogen bonding .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (expected ~265 g/mol) and fragmentation patterns .

Basic: What in vitro assays are suitable for evaluating antitumor activity, and how should IC50_{50}50​ values be contextualized?

Assays:

  • Cell Viability (MTT/XTT): Test against cancer lines (e.g., HeLa, A549, MCF-7) with 48–72 hr exposure .
  • Apoptosis Detection: Use dual AO/EB staining or Annexin V-FITC/PI flow cytometry to quantify cell death .

IC50_{50} Interpretation:

Cell LineIC50_{50} (μM)Significance
HeLa2.0–5.0High potency
A5492.5–4.0Moderate
MCF-73.0–5.5Variable

Lower IC50_{50} indicates higher efficacy. Compare with positive controls (e.g., cisplatin) and validate with dose-response curves .

Advanced: How can contradictions in biological activity data across studies be resolved?

Common Contradictions:

  • Variability in IC50_{50} values due to differences in cell culture conditions (e.g., serum concentration, passage number).
  • Divergent mechanisms reported (e.g., apoptosis vs. cell cycle arrest).

Resolution Strategies:

  • Standardized Protocols: Adopt CONSORT guidelines for assay reproducibility.
  • Multi-Omics Validation: Combine transcriptomics (RNA-seq) and proteomics to identify consistent pathway disruptions (e.g., p53 or caspase-3 activation) .
  • Meta-Analysis: Pool data from independent studies to assess statistical significance of observed effects .

Advanced: What computational approaches predict binding affinities to biological targets?

  • Molecular Docking (AutoDock Vina): Simulate interactions with receptors (e.g., EGFR, tubulin) using the compound’s 3D structure (PubChem CID). Refine with MM-GBSA for binding energy calculations .
  • MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonds with methoxyethyl groups .
  • QSAR Models: Train on analogs (e.g., from ) to correlate substituent effects with activity .

Advanced: How can structural derivatives be designed to enhance selectivity for specific cancer targets?

Design Strategies:

  • Substituent Modification: Replace the methoxyethyl group with bulkier alkoxy chains to improve hydrophobic interactions .
  • Bioisosteres: Substitute benzodioxole with indole or quinoline moieties to modulate π-π stacking .
  • Prodrug Approaches: Introduce ester linkages for pH-sensitive release in tumor microenvironments .

Validation:

  • Test derivatives in kinase inhibition panels (e.g., KinomeScan) to assess off-target effects .

Advanced: How does the compound’s stability under physiological conditions influence experimental design?

Stability Challenges:

  • pH Sensitivity: The amine group may protonate in acidic environments, altering solubility.
  • Oxidative Degradation: Benzodioxole rings are prone to oxidation; use antioxidants (e.g., ascorbic acid) in buffers .

Experimental Adjustments:

  • Pharmacokinetic Studies: Measure plasma half-life in rodent models with LC-MS/MS.
  • Lyophilization: Stabilize the compound for long-term storage .

Advanced: What mechanistic studies are required to elucidate the compound’s mode of action?

Key Approaches:

  • Transcriptomics: RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).
  • Western Blotting: Quantify proteins like Bcl-2, Bax, and cyclin D1 to confirm apoptosis or cell cycle arrest .
  • CRISPR Knockouts: Delete candidate targets (e.g., caspase-9) to assess dependency .

Contradiction Management: If results conflict (e.g., caspase-3 activation vs. necrosis), use multiplex assays (e.g., Luminex) to capture multiple signaling events .

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